1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of both piperazine and piperidine rings, which are common structures in various pharmaceutical compounds. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical processes, often involving the modification of existing piperazine and piperidine derivatives. It is available from several chemical suppliers and is used in research settings, particularly in the study of enzyme inhibition and drug design.
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride is classified as an organic compound and falls under the category of carboxylic acids due to its carboxyl functional group. It is also categorized as a piperazine derivative, which often exhibits biological activity.
The synthesis of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. The most common methods include:
The synthetic pathway may involve several key reactions such as:
The molecular structure of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride features:
The chemical formula is , indicating the presence of three nitrogen atoms, three oxygen atoms, and one chlorine atom as part of the hydrochloride salt.
Key structural data includes:
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and amides:
Reactions involving this compound are often monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure purity and yield during synthesis.
The mechanism by which 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride exerts its biological effects typically involves interaction with specific enzymes or receptors. For instance, studies have indicated that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as tuberculosis .
Relevant data on these properties can be found in safety data sheets provided by chemical suppliers .
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Piperazine-piperidine hybrids constitute privileged structural frameworks in neuropharmacological agents due to their conformational flexibility, hydrogen bonding capacity, and balanced physiochemical properties. The 1-(Piperazine-1-carbonyl)piperidine core enables three-dimensional interactions with target proteins through:
Table 1: Therapeutic Agents Incorporating Piperazine-Piperidine Hybrid Motifs
Drug Compound | Therapeutic Category | Structural Role of Hybrid Scaffold |
---|---|---|
Aripiprazole | Antipsychotic | Piperazine anchors dopamine receptor interaction |
Trifluoperazine | Antidepressant/Anxiolytic | Piperidine enables conformational flexibility |
Bepotastine | Antihistamine (CNS-penetrant) | Hybrid core balances H1 affinity and BBB permeability |
Experimental compound X | σ-Receptor agonist (analgesic) | Carbamate-linked piperazine-piperidine enables subtype selectivity |
These hybrids frequently serve as:
The specific 1:1 stoichiometry of the piperazine-piperidine connection in 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride creates an optimal 12-atom spacer between the carboxylic acid and terminal piperazine nitrogen, enabling simultaneous engagement with complementary binding domains in enzymatic targets [2] [10].
The carbamate (-N-C(=O)-O-) linkage in 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride confers critical stability-bioactivity relationships:
Conformational Effects:
Metabolic Advantages:
Table 2: Comparative Stability of Bioactive Linkages in CNS Environments
Linkage Type | pH 7.4 Half-life | Primary Cleavage Mechanism | BBB Permeability Advantage |
---|---|---|---|
Carbamate | 8-24 hours | CYP-mediated oxidation | Resistance to endothelial hydrolases |
Ester | 10-45 minutes | Esterase hydrolysis | Rapid pre-BBB metabolism |
Amide | >48 hours | Peptidases/CYP oxidation | High stability but low permeability |
Carbonate | 2-6 hours | Non-enzymatic hydrolysis/esterases | Moderate stability |
In the specific context of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride, the carbamate group bridges two alicyclic amines without introducing metabolically vulnerable benzylic or allylic positions [4] [8]. This arrangement preserves the basicity of both nitrogens while preventing electron delocalization that would otherwise reduce their protonation potential. Computational modeling (DFT B3LYP/6-31G*) reveals the carbamate contributes to a dipole moment of 4.2 Debye, enhancing aqueous solubility without compromising octanol-water partitioning (logD7.4 = -0.8) – a critical balance for CNS penetration [10].
Carboxylic acid functionalization strategies in neuropharmacology have evolved through three distinct eras:
Phase 1: Passive Diffusion Paradigm (Pre-1990s)Early CNS drugs featured lipophilic carboxylic acid esters (e.g., blood-brain barrier (BBB) penetration. However, these exhibited:
Phase 2: Carrier-Mediated Transport Exploitation (1990s-2010s)Strategic incorporation of carboxylic acids enabled hijacking of endogenous transporters:
Phase 3: Molecular Design Integration (2010-Present)Modern approaches exemplified by 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride leverage carboxylic acids as:
Table 3: Milestones in Carboxylic Acid Derivatives for CNS Therapeutics
Time Period | Representative Agent | Carboxylic Acid Functionalization Strategy | BBB Penetration Enhancement |
---|---|---|---|
1970s | Valproic acid | Simple branched-chain carboxylic acid | 1.5-fold vs. linear analogs |
1990s | Pregabalin | γ-Amino acid design for LAT1 transport | 8-fold vs. gabapentin |
2000s | DP-VPA (prodrug) | Phosphonooxy promoiety for targeted hydrolysis | 3.2-fold brain Cmax vs. VPA |
2020s | 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride | Hybrid scaffold with ionizable carboxyl and carbamate | Predicted Kp,uu = 0.85 |
The specific positioning of the carboxylic acid at the piperidine 3-position in 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid hydrochloride creates a stereoelectronic environment favorable for:
This compound represents the culmination of decades of research into carboxylic acid derivatives, achieving a balance between passive diffusion (log P = 0.9), active transport potential (polar surface area = 75 Ų), and target engagement versatility – properties previously considered mutually exclusive in CNS drug development [3] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9